

An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Fluoro-5-(trifluoromethyl)benzonitrile
Cat. No.:	B106752

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, make it a valuable intermediate in organic synthesis.^{[1][2]} This document provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Molecular Structure and Properties

3-Fluoro-5-(trifluoromethyl)benzonitrile is characterized by a benzene ring substituted with a nitrile group, a fluorine atom, and a trifluoromethyl group at positions 1, 3, and 5, respectively. The strong electron-withdrawing nature of the nitrile and trifluoromethyl groups, combined with the electronegativity of the fluorine atom, significantly influences the reactivity of the aromatic ring.

Physicochemical Data

The key quantitative data for **3-Fluoro-5-(trifluoromethyl)benzonitrile** are summarized in the table below for easy reference and comparison.

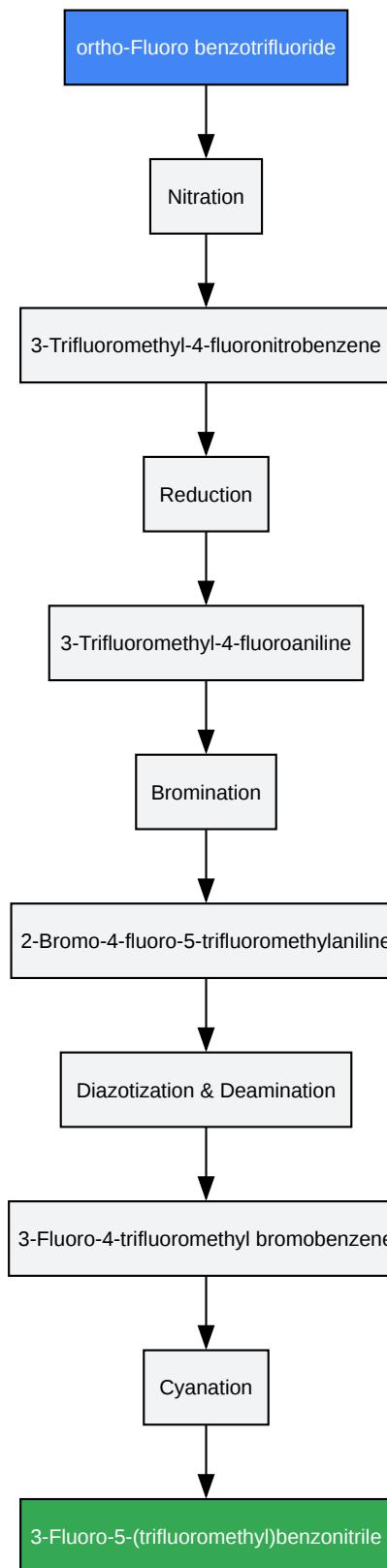
Property	Value	Reference
IUPAC Name	3-Fluoro-5-(trifluoromethyl)benzonitrile	[3]
CAS Number	149793-69-1	[1][3]
Molecular Formula	C ₈ H ₃ F ₄ N	[1][3]
Molecular Weight	189.11 g/mol	[1][2][3][4]
Appearance	Colorless to light yellow liquid	[1][2]
Density	~1.4 ± 0.1 g/cm ³	[1]
Boiling Point	179.9 ± 35.0 °C at 760 mmHg	[1]
Flash Point	65.6 ± 0.0 °C	[1]
Refractive Index	~1.444	[1]
SMILES	C1=C(C=C(C=C1C(F)(F)F)F)C#N	[3]
InChI	InChI=1S/C8H3F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11,12)/h1-3H	[3]

Spectral Information

Spectroscopic data is crucial for the identification and characterization of **3-Fluoro-5-(trifluoromethyl)benzonitrile**. Mass spectrometry data (electron ionization) is available for this compound, providing information on its fragmentation patterns.[5] Additionally, Infrared (IR) spectroscopy data has been recorded, which can be used to identify the characteristic vibrational frequencies of its functional groups.[1][5]

Molecular Visualization

The two-dimensional chemical structure of **3-Fluoro-5-(trifluoromethyl)benzonitrile** is depicted in the diagram below.


Molecular structure of **3-Fluoro-5-(trifluoromethyl)benzonitrile**.

Experimental Protocols: Synthesis

The synthesis of **3-Fluoro-5-(trifluoromethyl)benzonitrile** can be achieved through a multi-step process starting from ortho-fluoro benzotrifluoride. The overall synthetic pathway involves nitration, reduction, bromination, diazotization with removal of the amino group, and finally, a substitution reaction to introduce the nitrile group.

Synthetic Pathway Overview

The logical flow of the synthesis is illustrated in the diagram below.

[Click to download full resolution via product page](#)**Synthetic route to 3-Fluoro-5-(trifluoromethyl)benzonitrile.**

Detailed Methodologies

The following protocols are based on established synthetic methods.

Step 1: Nitration of ortho-Fluoro benzotrifluoride

- In a suitable reaction vessel, ortho-fluoro benzotrifluoride is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.
- The reaction is performed at a controlled temperature, usually between 0-10 °C, to prevent over-nitration and side reactions.
- After the reaction is complete, the mixture is carefully quenched with ice water, and the product, 3-trifluoromethyl-4-fluoronitrobenzene, is extracted with an organic solvent.

Step 2: Reduction of the Nitro Group

- The 3-trifluoromethyl-4-fluoronitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
- A reducing agent, for example, iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using a palladium catalyst, is used to reduce the nitro group to an amine.
- Upon completion, the reaction mixture is worked up to isolate 3-trifluoromethyl-4-fluoroaniline.

Step 3: Bromination of the Aniline Derivative

- 3-trifluoromethyl-4-fluoroaniline is dissolved in a solvent such as acetic acid.
- A brominating agent, like bromine, is added dropwise to the solution at a controlled temperature.
- The reaction yields 2-bromo-4-fluoro-5-trifluoromethylaniline, which can be isolated after an aqueous workup.

Step 4: Diazotization and Deamination

- The 2-bromo-4-fluoro-5-trifluoromethylaniline is subjected to a diazotization reaction using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid) at low temperatures (0-5 °C).
- The resulting diazonium salt is then treated with a reducing agent, such as hypophosphorous acid, to remove the diazonium group and replace it with a hydrogen atom, yielding 3-fluoro-4-trifluoromethyl bromobenzene.

Step 5: Cyanation

- The final step involves a nucleophilic substitution of the bromine atom with a cyanide group.
- 3-Fluoro-4-trifluoromethyl bromobenzene is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like DMF or NMP.
- The reaction is typically heated to drive it to completion. After cooling and an appropriate workup, the final product, **3-fluoro-5-(trifluoromethyl)benzonitrile**, is obtained.

Applications in Research and Development

3-Fluoro-5-(trifluoromethyl)benzonitrile serves as a key building block in the synthesis of more complex molecules.^[1] Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.^[2] It is utilized in the development of pharmaceuticals, including potential anti-cancer agents and inhibitors of cholesteryl ester transfer protein (CETP).^[6] In the agrochemical industry, it is used in the formulation of pesticides and herbicides.^[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-5-(trifluoromethyl)benzonitrile | C8H3F4N | CID 519037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Bis(trifluoromethyl)benzonitrile (27126-93-8) 1H NMR spectrum [chemicalbook.com]
- 3. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]
- 6. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE(149793-69-1) 1H NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b106752#3-fluoro-5-trifluoromethyl-benzonitrile-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com